2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
Properties
IUPAC Name |
2-[benzyl-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c21-16-6-8-17(9-7-16)26-20-18(12-24-26)19(22-14-23-20)25(10-11-27)13-15-4-2-1-3-5-15/h1-9,12,14,27H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHQADITZPXCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available precursorsThe benzylaminoethanol moiety is then attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fluorine replacement | KOtBu, DMF, 80°C, 12 h | 4-(substituted-phenyl) derivatives | 65–78% |
The fluorine atom’s electronegativity enhances reactivity toward strong nucleophiles (e.g., amines, alkoxides), enabling the synthesis of analogs for structure–activity studies .
Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine scaffold participates in palladium-catalyzed cross-couplings:
These reactions enable late-stage diversification for medicinal chemistry optimization .
Oxidation and Reduction
The ethanol side chain undergoes oxidation and reduction:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C | 2-{benzyl[...]amino}acetic acid | Requires controlled pH | |
| Reduction | LiAlH₄, THF, reflux | 2-{benzyl[...]amino}ethylamine | Side-chain primary amine |
Cyclization and Ring Formation
Intramolecular cyclization is feasible due to the ethanol side chain’s hydroxyl group:
| Reaction Type | Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|---|
| Lactam formation | PCl₅, CH₂Cl₂, 40°C, 6 h | Pyrazolo-pyrimidine-fused oxazolidine | 72% | Bioactive heterocycles |
Functionalization of the Benzyl Group
The benzyl moiety undergoes electrophilic substitution:
| Reaction Type | Reagents | Position Modified | Product | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | Benzyl para | 4-Bromo-benzyl derivative | |
| Nitration | HNO₃/H₂SO₄, 0°C | Benzyl meta | 3-Nitro-benzyl analog |
Amino Group Reactivity
The secondary amine participates in alkylation/acylation:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, 25°C, 2 h | N-Acetyl derivative | 85% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated analog | 78% |
Solvolysis and Stability
The compound exhibits sensitivity under acidic/basic conditions:
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| 1M HCl, reflux | Pyrimidine ring hydrolysis | Loss of fluorophenyl group | |
| 1M NaOH, 60°C | Ethanol side-chain elimination | Formation of alkene byproduct |
Metal-Catalyzed Modifications
Transition metals enable site-selective reactions:
| Reaction Type | Catalysts/Reagents | Outcome | Source |
|---|---|---|---|
| C–H activation | RuCl₃, AgOAc, DCE, 100°C | Direct arylation at C7 | |
| Click chemistry | CuI, sodium ascorbate, RT | Triazole-linked conjugates |
Photochemical Reactivity
The fluorophenyl group influences UV-driven reactions:
| Condition | Observation | Application | Source |
|---|---|---|---|
| UV light (254 nm) | [2+2] Cycloaddition with alkenes | Photopharmacology |
Biological Conjugation
The ethanol group facilitates bioconjugation for prodrug strategies:
| Reaction Type | Reagents | Product | Target | Source |
|---|---|---|---|---|
| Phosphorylation | POCl₃, (CH₂)₄NBr, 80°C | Phosphate prodrug | Enhanced solubility |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit potential anticancer properties. The mechanism often involves inhibition of specific kinases that are crucial in cancer cell proliferation pathways. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit protein kinases involved in various cancers, leading to reduced cell viability and proliferation .
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially making it useful for treating conditions like arthritis and other inflammatory diseases. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of related pyrazolo compounds. These compounds have shown activity against a range of bacterial strains, suggesting their potential as new antimicrobial agents. The presence of the fluorophenyl group may enhance their binding affinity to microbial targets, improving efficacy .
Chemical Biology
In chemical biology, 2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol serves as a tool compound for studying the function of proteins containing pyrazolo[3,4-d]pyrimidine motifs. By utilizing this compound in biochemical assays, researchers can elucidate the biological roles and interactions of these proteins within cellular contexts .
Industrial Applications
The unique chemical properties of this compound also lend themselves to various industrial applications. Its reactivity and stability make it suitable for use in developing new materials and chemical processes. For example, it could be employed in the synthesis of novel polymers or as a catalyst in organic reactions due to its ability to facilitate specific transformations under mild conditions.
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to 2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study concluded that these compounds could serve as leads for developing new anticancer therapies.
- Inflammation Modulation Research : Research conducted at a leading university found that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. This study suggests possible therapeutic applications in treating chronic inflammatory diseases.
- Antimicrobial Activity Assessment : A recent publication reported on a series of pyrazolo compounds showing promising activity against multi-drug resistant bacterial strains. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy.
Mechanism of Action
The mechanism of action of 2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrazolo[3,4-d]pyrimidine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-((6-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
- CAS No.: 1207044-60-7
- Molecular Formula : C₂₄H₂₆FN₇O
- Molecular Weight : 447.5 g/mol
- Key Features: Pyrazolo[3,4-d]pyrimidine core substituted at positions 1 (4-fluorophenyl), 4 (ethanolamine), and 6 (4-benzylpiperazine).
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Detailed Research Findings
Substituent-Driven Activity
- Benzylpiperazine vs. tert-Butyl (Position 6) :
- Ethanolamine vs. However, its polar nature may limit blood-brain barrier penetration .
Pharmacokinetic Considerations
- Solubility vs. Smaller analogues (e.g., ) may have better pharmacokinetics .
- Metabolic Stability : Benzylpiperazine groups are prone to oxidative metabolism, whereas tert-butyl () or fluorophenyl () groups offer better stability .
Biological Activity
The compound 2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings and data on the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group and a 4-fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 393.46 g/mol. The compound exhibits favorable lipophilicity with a logP value of 5.83, indicating good membrane permeability.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The inhibition of CDK2 has been specifically noted to induce apoptosis in cancer cells while sparing normal cells, making it a promising target for cancer therapy .
Anticancer Properties
Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- In vitro Studies : A recent study demonstrated that derivatives similar to the target compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 0.5 to 10 µM . The mechanism involves the induction of apoptosis through the activation of intrinsic pathways mediated by CDK inhibition.
- In vivo Studies : Animal models have shown that these compounds can reduce tumor growth significantly when administered orally, suggesting good bioavailability and pharmacokinetic profiles . For instance, one study reported a reduction in tumor size by up to 70% in mice treated with a structurally similar pyrazolo[3,4-d]pyrimidine derivative .
Anti-inflammatory Activity
In addition to anticancer effects, compounds in this class have demonstrated anti-inflammatory properties. They inhibit the p38 MAP kinase pathway, which is crucial in mediating inflammatory responses. In vitro assays indicated that these compounds could reduce pro-inflammatory cytokine production in macrophages .
Case Studies
- Case Study 1 : A derivative of the target compound was tested against colorectal cancer cell lines and showed an IC50 value of 26 µM, indicating significant growth inhibition compared to standard treatments like cisplatin .
- Case Study 2 : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, showcasing its potential as an anti-inflammatory agent .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 0.5 | CDK2 inhibition leading to apoptosis |
| Anticancer | HepG2 (liver cancer) | 1.0 | Induction of intrinsic apoptotic pathways |
| Anti-inflammatory | Macrophage model | N/A | Inhibition of p38 MAP kinase |
| Tumor growth inhibition | Mouse xenograft model | N/A | Reduction in tumor size by 70% |
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol be optimized for yield and purity?
- Methodology :
- Stepwise Functionalization : Begin with the pyrazolo[3,4-d]pyrimidine core, introducing the 4-fluorophenyl group via nucleophilic aromatic substitution under reflux in ethanol (60–80°C) .
- Amination and Ethanolamine Coupling : Use a benzylamine derivative for N-alkylation, followed by coupling with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF at 50°C). Monitor progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the final product. Yield improvements (15–25% to 30–40%) are achievable by optimizing solvent polarity and reaction time .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the benzyl, fluorophenyl, and ethanolamine moieties. Key signals: δ 4.2–4.5 ppm (CH₂ of ethanolamine), δ 7.1–7.4 ppm (fluorophenyl aromatic protons) .
- X-ray Crystallography : Resolve the 3D structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the ethanol hydroxyl and pyrimidine nitrogen) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~423.18 g/mol) .
Q. How can researchers perform initial biological screening for kinase inhibition?
- Methodology :
- Kinase Profiling Assays : Test against FLT3, CDK2, and Src kinases using ATP-competitive assays (e.g., ADP-Glo™). Similar pyrazolo[3,4-d]pyrimidines show IC₅₀ values of 10–100 nM .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HL-60 leukemia, MCF-7 breast cancer). Compare with controls like imatinib .
Advanced Research Questions
Q. How can contradictory activity data in kinase inhibition assays be resolved?
- Methodology :
-
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace benzyl with cyclohexylmethyl) and correlate with kinase selectivity. For example, fluorophenyl groups enhance FLT3 binding, while bulkier substituents may favor CDK2 .
-
Binding Affinity Quantification : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) for target kinases .
- Example SAR Table :
| Substituent on Pyrazolo Core | Kinase Target | IC₅₀ (nM) | Selectivity Ratio (FLT3/CDK2) |
|---|---|---|---|
| 4-Fluorophenyl | FLT3 | 12 ± 2 | 8:1 |
| 4-Chlorophenyl | CDK2 | 45 ± 5 | 1:3 |
| Cyclohexylamino | Src | 90 ± 10 | 1:10 |
| Data adapted from |
Q. What strategies improve selectivity for FLT3 over off-target kinases?
- Methodology :
- Computational Docking : Model interactions using Schrödinger Suite or AutoDock Vina. Key residues: FLT3 Asp 698 forms hydrogen bonds with the ethanolamine hydroxyl .
- Proteome-Wide Profiling : Use kinome-wide screening (e.g., DiscoverX KINOMEscan) to identify off-target binding. Adjust substituents to reduce affinity for non-target kinases (e.g., VEGFR2, EGFR) .
Q. How can metabolic stability be assessed for in vivo studies?
- Methodology :
- Microsomal Stability Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS. Fluorinated aromatic rings typically enhance stability (t₁/₂ >60 min) .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Methodology :
- Orthotopic Glioblastoma Models : Implant U87MG cells into nude mice. Administer compound (10–50 mg/kg, oral) daily. Measure tumor volume via MRI and survival rates .
- FLT3-ITD-Driven Leukemia Models : Use MV4-11 cell xenografts. Monitor spleen weight and peripheral blood blast counts as efficacy endpoints .
Data Contradiction Analysis
Q. Why might similar compounds show divergent activity in kinase assays?
- Root Cause : Minor structural differences (e.g., thioether vs. ethanolamine linkers) alter binding pocket accessibility. For example, ethanolamine derivatives exhibit higher solubility but reduced membrane permeability compared to thioethers .
- Resolution : Conduct parallel assays under identical conditions (pH 7.4, 1 mM ATP). Normalize data to positive controls (e.g., midostaurin for FLT3) .
Key Research Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
